molecular formula C23H18ClN3OS B2659125 N-(3-chlorophenyl)-2-((1,5-diphenyl-1H-imidazol-2-yl)thio)acetamide CAS No. 1206997-34-3

N-(3-chlorophenyl)-2-((1,5-diphenyl-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2659125
CAS No.: 1206997-34-3
M. Wt: 419.93
InChI Key: ZPJAQDSKIIBPFQ-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-((1,5-diphenyl-1H-imidazol-2-yl)thio)acetamide is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a chlorophenyl group, a diphenylimidazole moiety, and a thioacetamide linkage. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-((1,5-diphenyl-1H-imidazol-2-yl)thio)acetamide typically involves the following steps:

    Formation of 1,5-diphenyl-1H-imidazole: This can be achieved through the condensation of benzil and benzaldehyde in the presence of ammonium acetate.

    Thioether Formation: The 1,5-diphenyl-1H-imidazole is then reacted with a suitable thiolating agent to introduce the thio group.

    Acetamide Formation: The thioether intermediate is further reacted with 3-chlorophenylacetic acid or its derivatives under appropriate conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-((1,5-diphenyl-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the imidazole ring or the chlorophenyl group.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Modified imidazole derivatives.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

N-(3-chlorophenyl)-2-((1,5-diphenyl-1H-imidazol-2-yl)thio)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-((1,5-diphenyl-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)-2-((1,5-diphenyl-1H-imidazol-2-yl)thio)acetamide: shares similarities with other imidazole derivatives such as:

Uniqueness

  • The unique combination of the chlorophenyl group, diphenylimidazole moiety, and thioacetamide linkage in this compound distinguishes it from other similar compounds. This unique structure contributes to its distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-(1,5-diphenylimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3OS/c24-18-10-7-11-19(14-18)26-22(28)16-29-23-25-15-21(17-8-3-1-4-9-17)27(23)20-12-5-2-6-13-20/h1-15H,16H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPJAQDSKIIBPFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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